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Abstract

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment
of invasive fungal infections. It is administered as a racemic mixture of four stereoisomers, with
the (2R,3S)-enantiomer, known as voriconazole, being the biologically active component. Its
enantiomer, ent-voriconazole, with the (2S,3R) configuration, is also present. This technical
guide provides an in-depth analysis of the molecular structure, synthesis, and biological activity
of ent-voriconazole, offering a valuable resource for researchers in antifungal drug
development and stereochemistry.

Molecular Structure and Properties

ent-Voriconazole is the enantiomer of the active antifungal agent voriconazole. The key
structural and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of ent-Voriconazole
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Property Value

(2S,3R)-2-(2,4-Difluorophenyl)-3-(5-
IUPAC Name fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-
yl)butan-2-ol[1]

Molecular Formula Ci16H14F3NsO[1]
Molecular Weight 349.31 g/mol

CAS Number 137234-63-0[1]
Appearance White to off-white solid
Stereochemistry (2S,3R)

Synthesis and Manufacturing

The synthesis of ent-voriconazole is intrinsically linked to the synthesis of voriconazole, as the
commercial product is a racemic mixture. The manufacturing process typically involves the
synthesis of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, followed by a
resolution step to isolate the desired (2R,3S)-voriconazole. However, for research purposes,
enantioselective synthesis routes can be employed to specifically obtain ent-voriconazole.

General Synthetic Approach

A common strategy for the synthesis of the voriconazole backbone involves the reaction of a
substituted pyrimidine derivative with a difluorophenyl-triazolyl ethanone derivative. The
stereochemistry is often controlled through the use of chiral catalysts or resolving agents.

One patented method for preparing the racemic mixture of (2R,3S) and (2S,3R) enantiomers
involves the following key steps|[1]:

o Condensation: Reaction of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-
(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like Lithium
diisopropylamide (LDA). This step yields a mixture of diastereomers.

o Dehalogenation: The resulting intermediate is then dehalogenated using a catalyst such as
Raney Nickel under hydrogen pressure to yield the racemic mixture of (2R,3S/2S,3R)-2-(2,4-
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difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1].

Enantioselective Synthesis and Resolution

To obtain purified ent-voriconazole, the racemic mixture can be subjected to chiral resolution.
This is often achieved by forming diastereomeric salts with a chiral acid, such as R-(-)-10-
camphorsulfonic acid, followed by fractional crystallization[1]. The desired diastereomer can
then be isolated and the chiral auxiliary removed to yield the enantiomerically pure ent-
voriconazole.

Biological Activity and Mechanism of Action

The biological activity of voriconazole and its enantiomers is attributed to their ability to inhibit
the fungal cytochrome P450 enzyme, lanosterol 14a-demethylase. This enzyme is crucial for
the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2].

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The inhibition of lanosterol 14a-demethylase disrupts the fungal cell membrane, leading to
altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth and
replication[3]. The signaling pathway for this mechanism is a direct enzymatic inhibition.
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Caption: Inhibition of the ergosterol biosynthesis pathway by ent-voriconazole.

Comparative Antifungal Activity

While voriconazole is the active enantiomer, the specific antifungal activity of ent-voriconazole
Is not extensively documented in publicly available literature. It is generally understood that the
(2R,3S) configuration is crucial for potent antifungal activity. Further research is required to
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quantify the Minimum Inhibitory Concentrations (MICs) of ent-voriconazole against various
fungal pathogens and to draw a direct comparison with voriconazole.

Experimental Protocols
General Procedure for Racemic Voriconazole Synthesis

The following is a generalized protocol based on patented synthesis methods. Note: This is for
informational purposes and should be adapted and optimized for specific laboratory conditions.
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Step 1: Condensation

4-Chloro-6-ethyl-5-fluoropyrimidine &
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

(

)

l

Diastereomeric Mixture:
(2R,3S/2S,3R):(2R,3R/2S,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-
2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Step 2: Del?logenation

(

)

Step 3: Resolution (%or ent-Voriconazole)

(

)

:

Diastereomeric Salt Precipitation T

Isolation & Purification
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Click to download full resolution via product page

Caption: General workflow for the synthesis and resolution of ent-voriconazole.
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Detailed Protocol:

» Condensation: In a suitable reaction vessel under an inert atmosphere, dissolve 1-(2,4-
difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a mixture of n-heptane, n-hexane, and
tetrahydrofuran. Cool the mixture and slowly add a solution of Lithium diisopropylamide
(LDA). To this, add 4-chloro-6-ethyl-5-fluoropyrimidine and allow the reaction to proceed until
completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

o Work-up: Quench the reaction with an appropriate aqueous solution and separate the
organic layer. Wash the organic layer, dry it over a suitable drying agent, and concentrate
under reduced pressure to obtain the crude diastereomeric mixture.

o Dehalogenation: Charge a hydrogenation vessel with the crude product from the previous
step, sodium acetate, Raney nickel, and methanol. Pressurize the vessel with hydrogen gas
(4-6 kg/cm 2) and heat to 40-50°C for 4-6 hours. Monitor the reaction for completion.

« |solation of Racemate: After completion, cool the reaction mixture, filter off the Raney nickel,
and concentrate the filtrate under reduced pressure. The pH of the resulting crude product
can be adjusted with a base to facilitate purification.

o Resolution of Enantiomers: Dissolve the racemic voriconazole in acetone. In a separate
flask, dissolve R-(-)-10-camphorsulfonic acid in methanol. Add the camphorsulfonic acid
solution to the voriconazole solution. Heat the mixture and then cool to allow for the
precipitation of the diastereomeric salt. Filter the solid and wash with a suitable solvent. The
specific diastereomeric salt corresponding to ent-voriconazole can then be isolated and
treated with a base to liberate the free ent-voriconazole. Further purification can be
achieved by recrystallization or chromatography.

Conclusion

ent-Voriconazole, the (2S,3R) enantiomer of the potent antifungal drug voriconazole, presents
an interesting subject for stereochemical and pharmacological studies. While its synthesis is
achievable through established methods of racemic synthesis followed by chiral resolution, a
comprehensive understanding of its distinct biological activity profile is still lacking in the public
domain. Further research to elucidate the specific antifungal efficacy and potential off-target
effects of ent-voriconazole would be highly valuable for the drug development community.
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This would not only contribute to a more complete understanding of the structure-activity
relationship of voriconazole but could also inform the development of future generation of
antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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